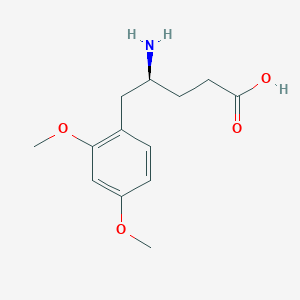

(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline is a chiral amino acid derivative characterized by the presence of a 2,4-dimethoxyphenyl group attached to the gamma position of the norvaline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2,4-dimethoxyphenyl-substituted alpha-keto acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired chiral amino acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to ensure the high enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline has several applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline involves its interaction with specific molecular targets, such as enzymes. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from accessing the site. This inhibition can disrupt the enzyme’s normal function and affect the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

(S)-5-(2,4-Dimethoxyphenyl)-gamma-Aminobutyric Acid: Similar structure but with an aminobutyric acid backbone.

(S)-5-(2,4-Dimethoxyphenyl)-gamma-Valine: Similar structure but with a valine backbone.

Uniqueness

(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline is unique due to its specific stereochemistry and the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Q & A

Q. Basic: What are the critical steps in synthesizing (S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline, and how are reaction conditions optimized?

The synthesis typically involves:

Acylation of Norvaline : Reacting L-norvaline with a 2,4-dimethoxyphenyl-containing acylating agent under basic conditions (e.g., NaHCO₃). Temperature control (0–5°C) minimizes racemization of the chiral center.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Stereochemical Integrity : Chiral HPLC or polarimetry confirms the (S)-configuration .

Yield Optimization : Adjusting molar ratios (e.g., 1.2:1 acylating agent:norvaline) and solvent polarity (DMF vs. THF) improves efficiency.

Key Data :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | 75% vs. 58% (THF) |

| Temperature | 0–5°C | >90% enantiopurity |

Q. Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

- 1H/13C NMR : Assigns methoxy groups (δ 3.7–3.9 ppm) and norvaline backbone protons (e.g., γ-CH₂ at δ 1.5–1.8 ppm) .

- IR Spectroscopy : Confirms amide bonds (1650–1680 cm⁻¹) and methoxy C-O stretches (1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₂₁NO₅).

- Chiral Analysis : Polarimetry ([α]D²⁵ = +12.5°) ensures enantiopurity .

Q. Advanced: How do structural modifications at the gamma position influence bioactivity?

- Substitution Impact : Replacing 2,4-dimethoxyphenyl with 3,4-dimethoxy () reduces solubility but enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450).

- Amino Acid Backbone : Shortening to norleucine decreases metabolic stability (t₁/₂ < 2h vs. 5h for norvaline) .

- Methodological Approach :

- Molecular Docking : Use AutoDock Vina to predict binding affinity changes.

- In Vitro Assays : Compare IC₅₀ values against serine hydrolases .

SAR Data :

| Modification | Target Enzyme IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| 2,4-Dimethoxy | 0.45 ± 0.02 | 1.2 |

| 3,4-Dimethoxy | 0.78 ± 0.05 | 0.8 |

Q. Advanced: How can computational modeling resolve contradictions in reported toxicity data?

- Toxicity Prediction : Use GUSAR (General Unrestricted Structure-Activity Relationships) to model acute toxicity (LD₅₀) and compare with experimental data .

- Metabolite Identification : Quantum mechanical calculations (e.g., DFT) predict reactive intermediates (e.g., epoxides) that may explain hepatotoxicity discrepancies.

- Validation : Cross-reference with in vitro hepatocyte assays (e.g., CYP3A4 inhibition).

Q. Basic: What are the compound’s primary biological targets in preclinical research?

- Enzyme Inhibition : Targets serine hydrolases (e.g., fatty acid amide hydrolase) via competitive binding at the catalytic triad .

- Cell-Based Assays : Assess antiproliferative activity in cancer lines (e.g., IC₅₀ = 8.2 μM in HeLa cells) using MTT assays .

- Mechanistic Studies : Western blotting confirms downstream effects (e.g., apoptosis via caspase-3 activation).

Q. Advanced: What strategies enhance enantioselective synthesis for large-scale production?

- Catalytic Asymmetric Methods : Use (R)-BINOL-derived catalysts for >98% ee in acylation steps.

- Dynamic Kinetic Resolution : Optimize pH (7.5–8.0) and temperature (25°C) to suppress racemization .

- Process Analytics : In-line FTIR monitors reaction progress to minimize byproducts.

Q. Advanced: How do researchers validate interactions between this compound and biological membranes?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹) to lipid bilayers.

- Molecular Dynamics Simulations : CHARMM forcefields model partitioning into lipid rafts .

- Langmuir Trough Experiments : Quantify changes in membrane lateral pressure (Δπ = 12 mN/m).

Q. Basic: What are the recommended storage conditions to ensure stability?

-

Temperature : Store at –20°C in amber vials to prevent photodegradation.

-

Solubility : Lyophilize and reconstitute in DMSO (10 mM stock) to avoid hydrolysis .

-

Stability Data :

Condition Degradation (%/month) 25°C, light 15% –20°C, dark <2%

Q. Advanced: How can researchers address low reproducibility in bioactivity assays?

- Standardize Assay Conditions :

- Fix DMSO concentration (<0.1% v/v).

- Use identical cell passage numbers (P5–P10).

- Control for Batch Variability : Source compounds from ≥3 independent syntheses .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in IC₅₀ datasets.

Q. Advanced: What in silico tools predict metabolic pathways for this compound?

- CYP450 Metabolism : Use StarDrop’s P450 Module to identify major oxidation sites (e.g., para-methoxy demethylation).

- Metabolite Identification : Combine MetaSite and Mass Frontier to match MS/MS fragments .

- Pharmacokinetic Modeling : GastroPlus simulates oral bioavailability (F = 22% predicted).

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

(4S)-4-amino-5-(2,4-dimethoxyphenyl)pentanoic acid |

InChI |

InChI=1S/C13H19NO4/c1-17-11-5-3-9(12(8-11)18-2)7-10(14)4-6-13(15)16/h3,5,8,10H,4,6-7,14H2,1-2H3,(H,15,16)/t10-/m0/s1 |

InChI Key |

XDKDHIVXHQFGGP-JTQLQIEISA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@H](CCC(=O)O)N)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(CCC(=O)O)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.